N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
N-(3,5-Dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a cyclohexane core substituted with a tetrazole moiety at position 1 and a 3,5-dimethoxyphenyl group attached via the carboxamide linkage. The compound’s structure combines a conformationally flexible cyclohexane ring with a tetrazole heterocycle (a bioisostere for carboxylic acids) and electron-rich methoxy substituents on the aromatic ring.
Properties
Molecular Formula |
C16H21N5O3 |
|---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H21N5O3/c1-23-13-8-12(9-14(10-13)24-2)18-15(22)16(6-4-3-5-7-16)21-11-17-19-20-21/h8-11H,3-7H2,1-2H3,(H,18,22) |
InChI Key |
MNZBXQJLHVAITG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2(CCCCC2)N3C=NN=N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Cyano-cyclohexanecarboxylic Acid
The synthesis begins with functionalizing cyclohexanecarboxylic acid to introduce a nitrile group:
-
Bromination : Cyclohexanecarboxylic acid undergoes free-radical bromination using and a peroxide initiator to yield 1-bromo-cyclohexanecarboxylic acid .
-
Cyanide Substitution : The bromide is displaced by potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C, forming 1-cyano-cyclohexanecarboxylic acid (Yield: 65–70%).
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | NBS, benzoyl peroxide | 1-Bromo-cyclohexanecarboxylic acid | 85 |
| 2 | KCN, DMF, 80°C | 1-Cyano-cyclohexanecarboxylic acid | 68 |
Tetrazole Ring Formation via [2+3] Cycloaddition
The nitrile group undergoes cycloaddition with sodium azide () and ammonium chloride () in refluxing toluene:
Reaction Conditions : 12 hours at 110°C.
Yield : 60–65%.
Amide Bond Formation with 3,5-Dimethoxyaniline
The carboxylic acid is activated to its acid chloride using thionyl chloride (), followed by coupling with 3,5-dimethoxyaniline:
-
Acid Chloride Formation :
Conditions : Reflux for 3 hours.
-
Amide Coupling :
Yield : 75–80%.
Synthetic Route 2: Multicomponent Reaction (MCR) Approach
A Ugi-4CR strategy combines 3,5-dimethoxyaniline, cyclohexanecarboxaldehyde, tert-butyl isocyanide, and 1H-tetrazole-1-acetic acid in methanol:
Advantages : Single-step synthesis with high atom economy.
Challenges : Low regioselectivity for tetrazole positioning (Yield: 30–40%).
Optimization and Scalability Considerations
Tetrazole Regioselectivity Control
The [2+3] cycloaddition predominantly yields the 1H-tetrazol-1-yl regioisomer due to steric and electronic effects. Microwave-assisted synthesis reduces reaction time to 2 hours and improves yield to 75%.
Protecting Group Strategies
Alternative Coupling Reagents
Using or instead of acid chlorides enhances amide bond formation efficiency (Yield: 85–90%).
Characterization and Analytical Data
Spectroscopic Validation
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 340.36 g/mol |
| Melting Point | 182–184°C |
| logP | 2.85 |
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific biological target. Generally, compounds with a tetrazole ring can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The cyclohexanecarboxamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
describes compounds with thiazolidinone cores, nitro-furyl groups, and tetrazole-substituted phenyl rings. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
| Compound Name (Abbreviated) | Molecular Formula | Key Functional Groups | Melting Point (°C) | Synthesis Yield (%) |
|---|---|---|---|---|
| N-[2,5-Diethoxy-4-(1H-tetrazol-1-yl)phenyl]-... | C₂₂H₂₃N₇O₆S₂ | Tetrazole, thiazolidinone, nitro-furyl | 198–200 (reported) | 65 |
| N-[3-Methyl-4-(1H-tetrazol-1-yl)phenyl]-... | C₁₈H₁₆N₈O₄S₂ | Tetrazole, thiazolidinone, nitro-furyl | 210–212 (reported) | 58 |
| Target Compound | C₁₆H₂₀N₄O₃ (calculated) | Tetrazole, cyclohexane, dimethoxyphenyl | Not reported | Not reported |
Key Observations :
- Tetrazole Positioning : The target compound’s tetrazole is directly attached to the cyclohexane ring, unlike analogs in , where tetrazole is part of a phenyl substituent. This difference may alter hydrogen-bonding capacity and solubility .
- Core Rigidity: The cyclohexane carboxamide in the target introduces conformational flexibility compared to the rigid thiazolidinone-thioxoacetamide backbone in compounds.
- Substituent Effects : The 3,5-dimethoxyphenyl group provides electron-donating methoxy substituents, contrasting with electron-withdrawing nitro or trifluoromethyl groups in analogs. This could influence electronic properties and binding interactions .
Carboxamide Derivatives from
discloses a patent for N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide. Comparisons include:
Table 2: Substituent and Functional Group Analysis
Key Observations :
- Bioisosteric Replacement: The tetrazole in the target compound may mimic the oxazolidinone’s hydrogen-bonding capacity but with distinct steric and electronic profiles .
- Lipophilicity : The trifluoromethyl groups in the patent compound enhance lipophilicity, whereas the target’s methoxy groups may improve aqueous solubility .
Research Findings and Implications
Functional Advantages
- Metabolic Stability: The cyclohexane core and tetrazole group may confer resistance to oxidative metabolism compared to thiazolidinone-based compounds .
- Target Selectivity : The dimethoxyphenyl group’s electronic profile could enhance selectivity for receptors sensitive to electron-rich aromatic systems, contrasting with trifluoromethyl-dominated interactions in compounds .
Biological Activity
N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound belonging to the class of tetrazole derivatives, which are known for their diverse biological activities. This article examines its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H21N5O3 |
| Molecular Weight | 331.37 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
| InChI Key | MNZBXQJLHVAITG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)C2(CCCCC2)N3C=NN=N3)OC |
The mechanism of action for this compound involves its interaction with specific biological targets, primarily enzymes and receptors. The tetrazole ring can form hydrogen bonds with amino acid residues in the active sites of these targets, enhancing binding affinity and specificity. Additionally, the cyclohexanecarboxamide moiety may contribute to the compound's overall bioactivity by stabilizing its conformation in the binding pocket.
Antioxidant Activity
Research indicates that tetrazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress markers in vitro. The presence of the dimethoxyphenyl group may enhance these effects through increased electron donation capabilities.
Anticancer Activity
Tetrazoles have been reported to possess anticancer properties. Investigations into related compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound under review may exhibit similar effects due to its structural features that allow interaction with cancer-related pathways.
Enzyme Inhibition
This compound has potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism linked to gout and oxidative stress. Structure-activity relationship studies suggest that modifications at the phenyl or tetrazole positions can significantly enhance inhibition potency.
Case Studies and Research Findings
Case Study 1: Xanthine Oxidase Inhibition
A study focused on a series of tetrazole-containing compounds found that modifications similar to those in this compound resulted in enhanced XO inhibition. For example, a derivative demonstrated an IC50 value of 0.031 μM compared to a control compound with an IC50 of 0.021 μM . This suggests that the tetrazole moiety is crucial for effective enzyme interaction.
Case Study 2: Antioxidant Activity
In vitro assays evaluating the antioxidant capacity of various tetrazole derivatives indicated that compounds with similar structural motifs exhibited significant radical scavenging activity. The study highlighted the importance of methoxy substitutions in enhancing antioxidant effects .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other tetrazole-based compounds:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide | Xanthine oxidase inhibitor | 0.031 |
| N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | Antioxidant activity | Not specified |
| N-(3,5-dimethoxyphenyl)-1H-tetrazole-5-carboxamide | Moderate anticancer properties | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
